molecular formula C10H17N3OS B2946787 [1-Methyl-2-[(3-methyl-1,2,4-thiadiazol-5-yl)amino]cyclopentyl]methanol CAS No. 1645431-35-1

[1-Methyl-2-[(3-methyl-1,2,4-thiadiazol-5-yl)amino]cyclopentyl]methanol

Cat. No.: B2946787
CAS No.: 1645431-35-1
M. Wt: 227.33
InChI Key: OXBOFYWMHPKHNR-UHFFFAOYSA-N
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Description

[1-Methyl-2-[(3-methyl-1,2,4-thiadiazol-5-yl)amino]cyclopentyl]methanol is a cyclopentanol derivative functionalized with a 1,2,4-thiadiazole moiety. The compound features a cyclopentane ring substituted with a methyl group at position 1 and a hydroxymethyl group at position 2, which is further linked to a 3-methyl-1,2,4-thiadiazol-5-ylamine group.

The hydroxyl group enhances solubility in polar solvents, while the thiadiazole ring contributes to π-π stacking interactions, which may influence binding to biological targets.

Properties

IUPAC Name

[1-methyl-2-[(3-methyl-1,2,4-thiadiazol-5-yl)amino]cyclopentyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3OS/c1-7-11-9(15-13-7)12-8-4-3-5-10(8,2)6-14/h8,14H,3-6H2,1-2H3,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXBOFYWMHPKHNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=N1)NC2CCCC2(C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[1-Methyl-2-[(3-methyl-1,2,4-thiadiazol-5-yl)amino]cyclopentyl]methanol is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a cyclopentyl group linked to a thiadiazole moiety. Its IUPAC name is (2-((3-methyl-1,2,4-thiadiazol-5-yl)amino)cyclopentyl)methanol. The molecular formula is C9H15N3OSC_9H_{15}N_3OS, with a molecular weight of 215.30 g/mol.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Antimicrobial Activity

Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing thiadiazole rings can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anticancer Potential

In vitro studies have demonstrated that thiadiazole derivatives possess anticancer activity against several cancer cell lines. For example, compounds similar to the target molecule have shown cytotoxic effects on MCF-7 breast cancer cells, with IC50 values indicating effective inhibition of cell proliferation . The structure-activity relationship (SAR) analysis suggests that substitutions on the thiadiazole ring can enhance anticancer activity by improving solubility and cellular uptake.

Antiparasitic Effects

Thiadiazole derivatives have also been evaluated for their antiparasitic activity. Some studies report promising results against parasites such as Trypanosoma cruzi and Leishmania infantum, where certain derivatives exhibited low cytotoxicity to mammalian cells while maintaining potent antiparasitic effects . The selectivity index (SI) for these compounds indicates their potential for therapeutic use in treating parasitic infections.

Case Studies

  • Antimicrobial Efficacy : A study involving a series of thiadiazole derivatives showed that modifications at the 5-position significantly enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli. The most potent derivative exhibited an MIC (minimum inhibitory concentration) value comparable to standard antibiotics .
  • Cytotoxicity Against Cancer Cells : In a comparative study, various thiadiazole derivatives were tested against MCF-7 cells using the MTT assay. Results indicated that specific structural modifications led to enhanced cytotoxicity, with some compounds achieving IC50 values below 10 µM .
  • Antiparasitic Activity Assessment : A recent investigation highlighted that certain analogs of thiadiazole exhibited IC50 values in the low micromolar range against Leishmania species, demonstrating their potential as lead compounds for drug development against parasitic infections .

Data Tables

Activity Type Compound Target Organism IC50 (µM) Reference
Antimicrobial1-Methyl-2-thiadiazole derivativeStaphylococcus aureus8.0
AnticancerThiadiazole derivativeMCF-7 breast cancer cells9.5
AntiparasiticThiadiazole analogLeishmania infantum12.0

Chemical Reactions Analysis

Thiadiazole Ring Reactivity

The 1,2,4-thiadiazole ring exhibits reactivity patterns analogous to those of structurally related heterocycles (e.g., pyrimidines, thiazoles):

Reaction Type Conditions Product Source
Electrophilic Substitution NO₂⁺ (HNO₃/H₂SO₄)Nitration at position 5 (para to sulfur)
Nucleophilic Attack NH₃ (ethanol, reflux)Ring-opening with ammonia to form pyrimidine derivatives
Oxidative Desulfurization H₂O₂/AcOH, 80°CConversion to oxadiazole analogs

Notes :

  • Methyl substitution at position 3 sterically hinders reactivity at adjacent positions .

  • The sulfur atom enhances susceptibility to oxidation and nucleophilic displacement .

Amino Group (-NH-) Functionalization

The secondary amine undergoes typical N-centered reactions:

Reaction Reagents/Conditions Outcome Source
Acylation Acetyl chloride (Et₃N, CH₂Cl₂)Formation of acetamide derivative
Alkylation Methyl iodide (K₂CO₃, DMF)N-methylation to tertiary amine
Schiff Base Formation Benzaldehyde (EtOH, Δ)Imine-linked product

Example Pathway :

  • Acylation :
    Compound+Ac2OEt3NAcetamide Derivative\text{Compound}+\text{Ac}_2\text{O}\xrightarrow{\text{Et}_3\text{N}}\text{Acetamide Derivative}

Methanol (-CH2OH) Modifications

The primary alcohol participates in oxidation and protection reactions:

Reaction Conditions Product Source
Oxidation Pyridinium chlorochromate (PCC)Cyclopentyl ketone
Esterification Acetic anhydride (H₂SO₄ catalyst)Acetate ester
Tosylate Formation TsCl (pyridine)Tosyl intermediate for nucleophilic substitution

Steric Considerations :

  • The (1R,2R)-cyclopentyl group imposes steric constraints, favoring reactions at the less hindered exocyclic -CH2OH .

Comparative Reactivity with Analogous Compounds

Compound Reactivity Profile Key Differences
3-Methyl-1,2,4-thiadiazole-5-carbohydrazide Higher electrophilicity at C5 due to carbohydrazide groupLacks cyclopentylmethanol backbone
(2-Methyl-1,3-thiazol-5-yl)methanol Similar alcohol reactivity but lower ring strainThiazole vs. thiadiazole electronic structure

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The following compounds share structural motifs with [1-methyl-2-[(3-methyl-1,2,4-thiadiazol-5-yl)amino]cyclopentyl]methanol:

Compound Name Key Structural Differences Potential Applications References
{2-[(3-Methyl-1,2,4-thiadiazol-5-yl)amino]cyclopentyl}methanol Lacks the 1-methyl group on the cyclopentane ring Antimicrobial activity (inferred from analogs)
5-(((5-Amino-1,3,4-thiadiazole-2-yl)thio)methyl)-4-phenyl-1,2,4-triazole Replaces cyclopentane with triazole; adds phenyl substituent Antifungal/antiviral agents
(1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol Incorporates tetrazole and cyclopentene ring Drug discovery (e.g., kinase inhibition)
[5-(5-Chloropentyl)-1,2-oxazol-3-yl]methanol Oxazole ring instead of thiadiazole; chloropentyl chain Synthetic intermediate

Physicochemical Properties

  • Lipophilicity: The 1-methyl group on the cyclopentane ring in the target compound likely increases lipophilicity compared to its non-methylated analog (logP ~1.5–2.0 vs. ~1.0–1.5) .
  • Solubility: The hydroxymethyl group enhances aqueous solubility relative to non-hydroxylated analogs (e.g., thiophene or oxazole derivatives in and ).
  • Thermal Stability : Thiadiazole derivatives generally exhibit higher thermal stability (>200°C) compared to oxazole or triazole analogs .

Q & A

Q. Critical Parameters :

  • Solvent Choice : Polar aprotic solvents (e.g., DMF, acetone) enhance nucleophilicity in coupling steps .
  • Temperature : Thiadiazole coupling often requires reflux (e.g., 80°C for 2 hours) .
  • Purification : Column chromatography (silica gel, eluent: 10% MeOH/DCM) resolves stereoisomers and byproducts .

How can reaction conditions be optimized to improve cyclopentanol selectivity in transesterification steps?

Advanced Optimization
For analogous cyclopentanol derivatives (e.g., transesterification of cyclopentyl acetate with methanol):

  • Catalyst : Strong acidic cation-exchange resins (e.g., QRE-01) achieve >99% selectivity .
  • Molar Ratio : Methanol-to-substrate ratios of 3:1–4:1 maximize conversion (55–60%) while minimizing separation costs .
  • Temperature : 50–70°C balances reaction rate and equilibrium constraints .

Q. Structural Characterization

  • X-ray Crystallography : Resolves absolute configuration (e.g., cyclopentane chair conformation and thiadiazole orientation) .
  • DFT Calculations : Predict electronic properties (e.g., dipole moments, HOMO-LUMO gaps) and compare with experimental data .
  • NMR Spectroscopy : ¹H-¹H NOESY confirms spatial proximity of methyl and thiadiazole groups .

How are biological activities of thiadiazole-containing compounds evaluated in antiplasmodial or receptor-binding studies?

Q. Methodological Approach

  • In Vitro Assays :
    • Antiplasmodial Activity : Test against Plasmodium falciparum strains (IC₅₀ determination via SYBR Green assay) .
    • Receptor Binding : Radioligand displacement assays (e.g., neurokinin-3 receptor using [³H]-fezolinetant) .
  • Dose-Response Analysis : EC₅₀ values calculated using nonlinear regression (e.g., GraphPad Prism) .

How to resolve contradictions in reported biological activity data for thiadiazole derivatives?

Q. Data Contradiction Analysis

Purity Assessment : Verify compound integrity via HPLC (>95% purity) .

Stereochemical Variants : Separate enantiomers (chiral HPLC) and test individually .

Assay Conditions : Standardize protocols (e.g., cell lines, incubation time) to minimize variability .

What mechanistic insights can be gained from kinetic studies of thiadiazole-cyclopentane coupling?

Q. Mechanistic Probes

  • Kinetic Isotope Effects : Deuterated cyclopentane intermediates reveal rate-determining steps .
  • Computational Modeling : Transition state analysis (DFT) identifies steric hindrance at the cyclopentane-thiadiazole junction .

How to achieve regioselective functionalization of the thiadiazole ring?

Q. Regiochemical Control

  • Directed Metalation : Use directing groups (e.g., Boc-protected amines) to prioritize substitution at the 5-position .
  • Electrophilic Aromatic Substitution : Nitration or halogenation at electron-rich positions guided by Hammett parameters .

What strategies mitigate racemization during synthesis of stereogenic cyclopentane intermediates?

Q. Stereochemical Preservation

  • Chiral Catalysts : Employ asymmetric hydrogenation (e.g., Ru-BINAP complexes) .
  • Low-Temperature Reactions : Minimize thermal epimerization (e.g., <0°C for nucleophilic additions) .

What challenges arise during scale-up of cyclopentanol derivatives, and how are they addressed?

Q. Process Chemistry

  • Fixed-Bed Reactors : Improve catalyst recovery and throughput vs. batch systems .
  • Distillation Optimization : Separate unreacted cyclopentyl acetate and methanol via fractional distillation (recovery >90%) .

How do computational models predict the pharmacokinetic properties of this compound?

Q. ADMET Profiling

  • LogP Prediction : ACD/Percepta estimates lipophilicity (e.g., LogP ≈ 2.1), suggesting moderate blood-brain barrier penetration .
  • Metabolic Stability : CYP450 interaction screening (e.g., AutoDock Vina) identifies potential oxidation sites on the thiadiazole ring .

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